molecular formula C12H16N2O B11809224 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine

Cat. No.: B11809224
M. Wt: 204.27 g/mol
InChI Key: IHAPHAUGMHUTLT-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with pyrrole precursors under specific reaction conditions. For instance, the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one has been reported to yield similar compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-isopropoxypyridine is unique due to its specific substitution pattern and the presence of the isopropoxy group. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-propan-2-yloxypyridine

InChI

InChI=1S/C12H16N2O/c1-9(2)15-12-6-5-10(8-14-12)11-4-3-7-13-11/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

IHAPHAUGMHUTLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2=NCCC2

Origin of Product

United States

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